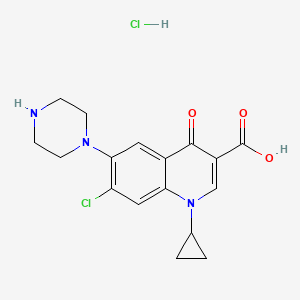

Ciprofloxacin Impurity D HCl

Overview

Description

Ciprofloxacin Impurity D HCl, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of Ciprofloxacin . Ciprofloxacin is a synthetic carboxyfluoroquinoline with a pKa of 6.1 . It is an odorless, white crystalline powder that is soluble in water and ethanol .

Molecular Structure Analysis

The molecular formula of this compound is C17H18ClN3O3 . The structure includes a 1,4-dihydroquinoline-3-carboxylic acid core, with a piperazin-1-yl group at the 6-position and a cyclopropyl group at the 1-position .Physical and Chemical Properties Analysis

This compound is a white crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Analytical and Validation Studies

HPLC Method Development : Aksoy, Küçükgüzel, and Rollas (2007) developed a stability-indicating HPLC method for determining ciprofloxacin HCl and its impurities in pharmaceutical forms. This method is precise, sensitive, and does not interfere with degradation products, making it valuable for quality control in pharmaceutical industries (Aksoy, Küçükgüzel, & Rollas, 2007).

Chromatographic Methods for Quantification : Tantawy, Wahba, Saad, and Ramadan (2021) established chromatographic methods for quantifying ciprofloxacin HCl, fluocinolone acetonide, and ciprofloxacin impurity A in otic solutions. This is crucial for ensuring the correct dosage and efficacy of the drug in medical applications (Tantawy et al., 2021).

NMR Analysis for Purity Control : Trefi, Gilard, Malet‐Martino, and Martino (2007) used 19F and 1H NMR to control the purity of ciprofloxacin tablets, identifying various impurities and their profiles. Such detailed analysis is crucial for ensuring the safety and effectiveness of the drug in clinical use (Trefi et al., 2007).

Pharmaceutical Applications

Novel Intravenous Solution Method : Louati, Mlouka, and Safta (2019) developed a new method for separating ciprofloxacin degradation products and 5-hydroxymethyl-furfural, an impurity in D-glucose, in intravenous solutions. This contributes to better pharmaceutical formulations and safer intravenous medications (Louati, Mlouka, & Safta, 2019).

Polymer-Encapsulated Ciprofloxacin Nanoparticles : Jeong et al. (2008) studied ciprofloxacin-encapsulated poly(dl-lactide-co-glycolide) nanoparticles for their antibacterial potential. This approach offers a new delivery system for ciprofloxacin, enhancing its effectiveness against bacterial infections (Jeong et al., 2008).

Enhanced Photocatalytic Degradation Studies : Chen et al. (2018) examined the degradation of ciprofloxacin over Bi2O3/(BiO)2CO3 heterojunctions, showing improved decay efficiency. This research can be applied to environmental cleaning processes and water treatment to remove antibiotic residues (Chen et al., 2018).

Environmental Applications

Fenton Oxidation for Wastewater Treatment : Giri and Golder (2014) investigated the Fenton oxidation process for treating ciprofloxacin-contaminated wastewater. Understanding these mechanisms is essential for environmental pollution control and safe water management (Giri & Golder, 2014).

Basidiomycetes for Drug Degradation : Wetzstein et al. (1999) studied the degradation of ciprofloxacin by basidiomycetes, finding potential for environmental bioremediation of contaminated sites (Wetzstein et al., 1999).

Mechanism of Action

Target of Action

Ciprofloxacin Impurity D HCl, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride, primarily targets bacterial DNA gyrase (topoisomerase II) and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting the activity of bacterial DNA gyrase and DNA topoisomerase IV . This inhibition prevents the unwinding and duplication of bacterial DNA, thereby interfering with the replication and transcription of DNA .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, leading to the death of the bacterial cells .

Pharmacokinetics

Ciprofloxacin, a related compound, is best described by a two-compartment model with a first-order absorption . Its apparent plasma clearances and volumes of distribution are dependent on patients’ fat-free mass according to the allometric rule

Result of Action

The molecular effect of the compound’s action is the prevention of bacterial DNA unwinding and duplication . This leads to the cellular effect of inhibiting bacterial growth and proliferation, ultimately resulting in the death of the bacterial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, when patients are co-treated with rifampicin, ciprofloxacin dosage should be increased by 50% to 60% . The pH of the environment can also affect the stability of the compound. More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Ciprofloxacin Impurity D HCl interacts with various enzymes and proteins. It disrupts bacterial gyrase and topoisomerase IV, mediating bactericidal activity . The nature of these interactions involves the compound binding to these enzymes, inhibiting their function and leading to bacterial cell death .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to inhibit bacterial growth and promote antibiotic resistance development . It influences cell function by disrupting key cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to bacterial gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that increasing exposure concentration and duration to this compound can promote antibiotic resistance development . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At high doses, it has been observed to have toxic or adverse effects

Metabolic Pathways

This compound is involved in metabolic pathways that impact bacterial growth and antibiotic resistance development . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, and can affect its localization or accumulation .

Properties

IUPAC Name |

7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3.ClH/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10;/h7-10,19H,1-6H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXERMCKAUYNRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

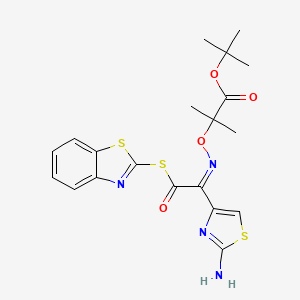

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)